![molecular formula C23H21N5O3S2 B4615639 methyl 4-(4-methylphenyl)-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4615639.png)

methyl 4-(4-methylphenyl)-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate

Overview

Description

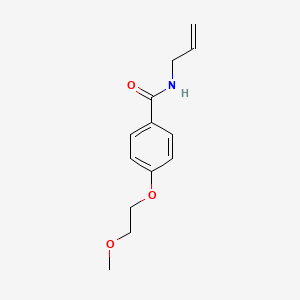

This compound belongs to a class of organic compounds that exhibit diverse biological activities. It incorporates elements from several functional groups, including triazoles, thiophenes, and pyridines, which are often seen in molecules with significant pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reaction sequences. For instance, a related compound, Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, is synthesized via the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide followed by chloroacetic acid reaction and methyl alcohol esterification (Castiñeiras, García-Santos, & Saa, 2018). This provides insight into the complex synthesis routes that could be adapted for our compound of interest.

Molecular Structure Analysis

The molecular and supramolecular structures of compounds in this category have been studied using X-ray diffractometry, revealing the intricate arrangements and bonding within these molecules (Castiñeiras, García-Santos, & Saa, 2018).

Chemical Reactions and Properties

Reactions involving related compounds can lead to various derivatives, showcasing the reactivity of the core structure. For example, transformations include reactions with aromatic aldehydes, acetic acid, and formaldehyde to yield a variety of triazole derivatives with potential biological activities (Dave, Purohit, Akbari, & Joshi, 2007).

Scientific Research Applications

Antimicrobial and Antifungal Activities

- Synthesis and Antimicrobial Properties : A study by Bayrak et al. (2009) focused on synthesizing 1,2,4-triazoles and their derivatives, revealing significant antimicrobial activities against various microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).

- Antileishmanial Activity : Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives, including related compounds, demonstrating notable antileishmanial activity, particularly against Leishmania infantum promastigots. This indicates the compound's potential in antiparasitic treatments (Süleymanoğlu et al., 2017).

Structural and Mechanistic Insights

- Structural Assessment : A study by Castiñeiras et al. (2018) on a related compound, "methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate," focused on its synthesis, X-ray structural analysis, and complex formation with HgCl2. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Castiñeiras et al., 2018).

- Synthetic Utility and Reaction Mechanisms : Research by Kim and Kim (2000) explored the synthesis of 3-alkylamino-5-arylthiophenes with various substituents, providing insights into the reaction mechanisms and synthetic utility of related heteroaromatic compounds. This contributes to the broader understanding of synthesizing and manipulating such molecules (Kim & Kim, 2000).

Applications in Material Science

- Corrosion Inhibition : Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles, including structurally similar compounds, as corrosion inhibitors for mild steel in acidic solutions. This study indicates the potential of these compounds in industrial applications, particularly in corrosion protection (Ansari et al., 2014).

Genotoxic and Carcinogenic Potentials

- Toxicological Assessment : Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including related compounds. This research is crucial in evaluating the safety and environmental impact of these chemicals (Lepailleur et al., 2014).

properties

IUPAC Name |

methyl 4-(4-methylphenyl)-2-[[2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S2/c1-14-7-9-15(10-8-14)16-12-32-21(19(16)22(30)31-3)25-18(29)13-33-23-27-26-20(28(23)2)17-6-4-5-11-24-17/h4-12H,13H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMBTTOVOOMFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CSC3=NN=C(N3C)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4615564.png)

![diethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4615588.png)

![ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4615596.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4615606.png)

![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4615612.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4615616.png)

![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)

![1-[2-(4-morpholinyl)ethyl]-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)

![methyl 3-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B4615643.png)

![1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4615657.png)

![7-(4-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4615662.png)

![{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)